molecular formula C29H34N6O3 B14109144 8-((4-benzhydrylpiperazin-1-yl)methyl)-1,3-dimethyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione

8-((4-benzhydrylpiperazin-1-yl)methyl)-1,3-dimethyl-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B14109144
M. Wt: 514.6 g/mol
InChI Key: ATNNJBHWWYCVNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-{[4-(Diphenylmethyl)piperazinyl]methyl}-1,3-dimethyl-7-(1-methyl-2-oxopropyl)-1,3,7-trihydropurine-2,6-dione is a complex organic compound that features a piperazine ring with a diphenylmethyl group and a purine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[4-(Diphenylmethyl)piperazinyl]methyl}-1,3-dimethyl-7-(1-methyl-2-oxopropyl)-1,3,7-trihydropurine-2,6-dione typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the diphenylmethyl group. The final steps involve the formation of the purine ring and the attachment of the 1-methyl-2-oxopropyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-{[4-(Diphenylmethyl)piperazinyl]methyl}-1,3-dimethyl-7-(1-methyl-2-oxopropyl)-1,3,7-trihydropurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

8-{[4-(Diphenylmethyl)piperazinyl]methyl}-1,3-dimethyl-7-(1-methyl-2-oxopropyl)-1,3,7-trihydropurine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-{[4-(Diphenylmethyl)piperazinyl]methyl}-1,3-dimethyl-7-(1-methyl-2-oxopropyl)-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-{[4-(Diphenylmethyl)piperazinyl]methyl}-1,3-dimethyl-7-(1-methyl-2-oxopropyl)-1,3,7-trihydropurine-2,6-dione is unique due to its combination of a piperazine ring, a diphenylmethyl group, and a purine structure. This unique combination of functional groups and structural features contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C29H34N6O3

Molecular Weight

514.6 g/mol

IUPAC Name

8-[(4-benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione

InChI

InChI=1S/C29H34N6O3/c1-20(21(2)36)35-24(30-27-26(35)28(37)32(4)29(38)31(27)3)19-33-15-17-34(18-16-33)25(22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-14,20,25H,15-19H2,1-4H3

InChI Key

ATNNJBHWWYCVNN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.